molecular formula C7H12O2 B165962 Cyclohexanecarboxylic acid CAS No. 98-89-5

Cyclohexanecarboxylic acid

Cat. No. B165962
CAS RN: 98-89-5
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is a type of cyclohexanepolycarboxylic acid, which has been studied for its coordination chemistry and potential applications in materials science, particularly as magnetic materials. The conformational transformation of cyclohexanecarboxylic acid in the presence of various metal ions under hydrothermal conditions has been explored, and the α-proton removal mechanism is a topic of interest .

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives has been achieved through various methods. For instance, a functionalized cyclohexene skeleton of GS4104 was diastereoselectively synthesized using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by NMR studies . Additionally, a copper(ii) metal-organic framework (MOF) has been synthesized and shown to catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid efficiently in a water/ionic liquid medium .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid and its derivatives has been extensively studied. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined to be monoclinic with specific dimensions and angles, providing insights into the conformation of the carboxylic group in various acids . The conformational preferences of cyclohexanetetracarboxylate ligands in metal-organic frameworks have also been investigated, revealing that these ligands can adopt different conformations depending on the metal ions they coordinate with .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid are influenced by its molecular structure and the presence of functional groups. Supramolecular architectures of cyclohexane-1,3-cis,5-cis-tricarboxylic acid have been observed to form various motifs, such as tapes, sheets, and networks, through hydrogen bonding interactions . The intramolecular inclusion of β-cyclodextrins linked with a cyclohexyl group has been analyzed using NMR spectroscopy, demonstrating temperature-independent complex formation in water . Furthermore, the study of isomeric cyclohexanedicarboxylates of Cd and Mn has revealed different structural motifs, such as chain and layered structures, and the favored e,e conformation of the cyclohexane ring .

Scientific Research Applications

Coordination Chemistry and Material Science Applications

Cyclohexanecarboxylic acid demonstrates significant potential in the field of coordination chemistry. Research has explored its application in materials science, particularly as a component in magnetic materials. The interaction of cyclohexanecarboxylic acid with various metal ions under hydrothermal conditions leads to conformational transformations, which are crucial for developing novel materials with specific magnetic properties (Lin & Tong, 2011).

Microbial Metabolism and Environmental Implications

The aerobic metabolism of cyclohexanecarboxylic acid by certain bacteria, such as Acinetobacter anitratum, highlights its role in environmental biodegradation. This process involves the transformation of cyclohexanecarboxylic acid into various compounds, suggesting its potential use in bioremediation and the understanding of microbial pathways (Rho & Evans, 1975).

Chemical Synthesis and Industrial Applications

Cyclohexanecarboxylic acid is utilized in chemical synthesis, particularly in the hydrogenation of benzoic acid. Its efficient production in supercritical CO2 at low temperatures indicates its significance in industrial chemistry, providing a more environmentally friendly approach to creating cyclohexanecarboxylic acid (Wang & Zhao, 2007).

Renewable Energy Applications

In the realm of renewable energy, cyclohexanecarboxylic acid derivatives have been used to solidify ionic liquid electrolytes for dye-sensitized solar cells. This application demonstrates the compound's versatility and its potential in enhancing the efficiency and practicality of solar energy technologies (Décoppet et al., 2014).

Biotechnology and Microbial Research

Research on Corynebacterium cyclohexanicum, a bacterium that utilizes cyclohexanecarboxylic acid, provides insights into microbial physiology and taxonomy. Understanding the metabolic pathways of such bacteria can inform biotechnological applications and environmental studies (Tokuyama & Kaneda, 1973).

Catalysis and Chemical Reactions

Cyclohexanecarboxylic acid plays a role in catalytic processes, such as the hydrocarboxylation of alkanes with carbon monoxide. This reaction exemplifies its utility in creating valuable chemicals through innovative catalytic methods (Fujiwara et al., 1989).

Supramolecular Chemistry

The compound is significant in supramolecular chemistry, where its inclusion in various acid∶base complexes leads to the formation of diverse supramolecular acid motifs. This includes tapes, sheets, and networks, which have implications in materials science and molecular engineering (Shan et al., 2003).

Safety And Hazards

Cyclohexanecarboxylic acid can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .

properties

IUPAC Name

cyclohexanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
Source PubChem
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Molecular Formula

C7H12O2
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Related CAS

Record name Cyclohexanecarboxylic acid
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DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexanecarboxylic acid
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Cyclohexanecarboxylic acid
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Density

1.029-1.037
Record name Cyclohexanecarboxylic acid
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Vapor Pressure

0.03 [mmHg]
Record name Cyclohexanecarboxylic acid
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Product Name

Cyclohexanecarboxylic acid

CAS RN

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Record name CYCLOHEXANECARBOXYLIC ACID
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Record name CYCLOHEXANECARBOXYLIC ACID
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

N-(3,5-dimethylphenyl)-4-hydroxyphenylacetamide (3.06 gms, 12 mmol) in THF is treated with 2.4 gms (60 mmol) of NaOH at -20° C. Subsequently 5.889 gms (60 mmol) of cyclohexanone and 4.8 ml (60 mmol) of CHCl3 is added dropwise simultaneously at -20° C. and stirred overnight at room temperature. THF is removed under vacuum and the residue is dissolved in water, followed by acidification with 35% HCl. The precipitated solid is extracted into ether and treated with 6% sodium bicarbonate solution. The aqueous layer on acidification with HCl yields the product 1-[4-(((3,5-dimethylphenyl)amino)carbonyl)methyl)phenoxy]cyclohexanecarboxylic acid (C23H27NO4). The product was purified by repeated extraction into ether and NaHCO3.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.889 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (44.6 mmol) of cyclohexanecarboxaldehyde in n-butyl acetate (45 mL) cooled in a wet-ice bath (ca. 2° C.) was added 5.5 g (44.6 mmol) of 2,6-dimethylpyridine N-oxide (2,6-lutidine N-oxide). To this solution was then added slowly dropwise 24.6 mL (66.9 mmol) of a 23.0 weight percent solution of peracetic acid in ethyl acetate, at a rate slow enough such that the reaction temperature did not exceed 10° C. (ca. 20 min). After the initial exotherm, the temperature returned to 2° C., and the reaction was maintained at this temperature for an additional 4 hours. The cold reaction solution Was then transferred into a separatory funnel, was diluted with n-butyl acetate (50 mL), and was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL). The butyl acetate layer was further washed with two portions of water (50 mL each), and the combined water washes were back-extracted with n-butyl acetate (50 ml). The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each). The combined NaOH solutions were acidified to pH=1 with a 10% aqueous solution of hydrochloric acid. The resulting solution was extracted with two portions of dichloromethane (75 mL each), and the extract was dried over anhydrous Na2SO4. The extract was filtered and concentrated in vacuo to give 6.0 g (99%) of cyclohexanecarboxylic acid, containing small levels of unidentified impurities.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid
Reactant of Route 2
Cyclohexanecarboxylic acid
Reactant of Route 3
Cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic acid
Reactant of Route 5
Cyclohexanecarboxylic acid
Reactant of Route 6
Cyclohexanecarboxylic acid

Citations

For This Compound
6,960
Citations
BS Moore, H Cho, R Casati, E Kennedy… - Journal of the …, 1993 - ACS Publications
… precursor of the cyclohexanecarboxylic acid moiety, … of shikimicacid into cyclohexanecarboxylic acid was believed to be … acid into the cyclohexanecarboxylic acid moiety of ansatrienin A …
Number of citations: 96 pubs.acs.org
BS Moore, K Poralla, HG Floss - Journal of the American Chemical …, 1993 - ACS Publications
… Abstract: The formation of the cyclohexanecarboxylic acid starter unit of -cyclohexyl fatty … demonstrated that the formation of cyclohexanecarboxylic acid in this organism follows the same …
Number of citations: 61 pubs.acs.org
Y Wang, M Hamburger, J Gueho… - Helvetica chimica …, 1992 - Wiley Online Library
… C(5) of the cyclohexanecarboxylic acid moiety is deduced from … cyclohexanecarboxylic-acid moiety have (R)- and (S)-configuration, respectively. The parent cyclohexanecarboxylic acid…
Number of citations: 47 onlinelibrary.wiley.com
H Yamada, M It\=, M Mizuta - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… of copper(II) with cyclohexanecarboxylic acid in benzene, and it was found that the cyclohexane ring at 2position in cyclohexanecarboxylic acid inhibited the formation of the dimeric …
Number of citations: 10 www.journal.csj.jp
EM Rho, WC Evans - Biochemical Journal, 1975 - portlandpress.com
… The aerobic metabolism of cyclohexanecarboxylic acid by a bacterium isolated from garden … for the production of pimelate from cyclohexanecarboxylic acid, suggesting the existence of …
Number of citations: 55 portlandpress.com
AG Myers, DR Siegel, DJ Buzard, MG Charest - Organic Letters, 2001 - ACS Publications
We have found that the 1,2-dihydroxylation of benzoic acid with Alcaligenes eutrophus strain B9, first reported in 1971 by Reiner and Hegeman, is readily adapted for the preparation of …
Number of citations: 95 pubs.acs.org
Z Ruan, X Wang, X Yuan - Journal of Porous Materials, 2022 - Springer
… , cyclohexanecarboxylic acid is used instead of formic acid to carry out the esterification reaction with cyclohexene. Cyclohexanecarboxylic acid … of cyclohexanecarboxylic acid increase …
Number of citations: 1 link.springer.com
ER Blakley - Canadian Journal of Microbiology, 1978 - cdnsciencepub.com
… Howevel-, the metabolism of cyclohexanecarboxylic acid requires induction by growth or … of benzoate and catechol during growth on cyclohexanecarboxylic acid. but benzoate does not …
Number of citations: 70 cdnsciencepub.com
BM Babior, K Bloch - Journal of Biological Chemistry, 1966 - ASBMB
… to show a conversion of cyclohexanecarboxylic acid to hippuric acid by … The cyclohexanecarboxylic acid analogue of hippuric acid … of deuterated cyclohexanecarboxylic acid …
Number of citations: 44 www.jbc.org
K Wang, YC Lu, Y Xia, HW Shao, GS Luo - Chemical engineering journal, 2011 - Elsevier
… reactions using the reaction between cyclohexanecarboxylic acid and oleum, a crucial process for … In this work we investigate the apparent kinetics of cyclohexanecarboxylic acid–oleum …
Number of citations: 68 www.sciencedirect.com

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